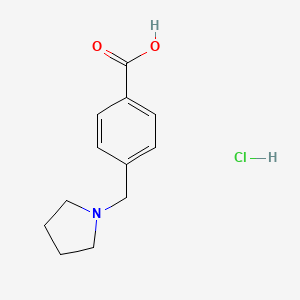
4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
Descripción general
Descripción
“4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 193968-71-7 . It has a molecular weight of 241.72 and its IUPAC name is 4-(1-pyrrolidinylmethyl)benzoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” is1S/C12H15NO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2,(H,14,15);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The melting point of “4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” is between 236-240 degrees Celsius .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, which is a part of the “4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticancer Research
The design and synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde derivative, which is structurally similar to “4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride”, has played a significant role in the study of anticancer drugs . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Antibacterial Activity
The structure-activity relationship (SAR) investigation showed that the antibacterial activity of compounds similar to “4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” can be influenced by the N’-substituents .
Chemical Synthesis
“4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” can be used as a starting material or intermediate in the synthesis of other complex molecules .
Chromatography
The compound can be used in chromatography, a laboratory technique for the separation of mixtures .
Material Science
In material science, “4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride” can be used in the development of new materials with unique properties .
Safety And Hazards
Propiedades
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBCFWJPVGECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride | |
CAS RN |
193968-71-7 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

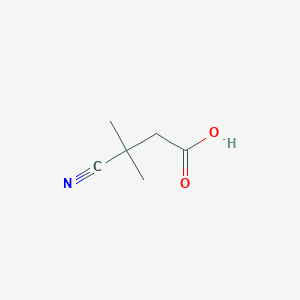




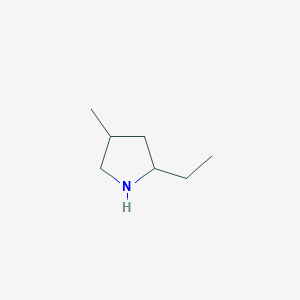

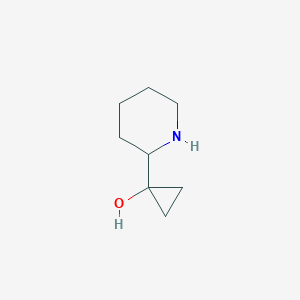


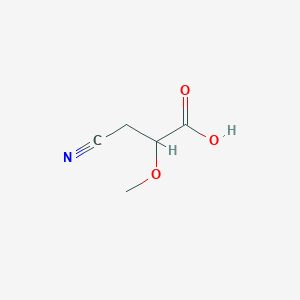

![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)
